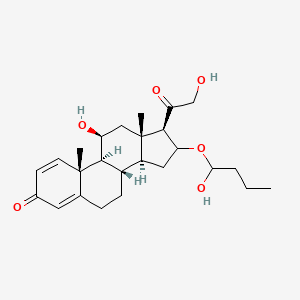

S-budesonide

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H36O6 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-16-(1-hydroxybutoxy)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C25H36O6/c1-4-5-21(30)31-20-11-17-16-7-6-14-10-15(27)8-9-24(14,2)22(16)18(28)12-25(17,3)23(20)19(29)13-26/h8-10,16-18,20-23,26,28,30H,4-7,11-13H2,1-3H3/t16-,17-,18-,20?,21?,22+,23-,24-,25-/m0/s1 |

InChI Key |

AHBITDWKGYOVSC-PYWCVAJSSA-N |

Isomeric SMILES |

CCCC(O)OC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C |

Canonical SMILES |

CCCC(O)OC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C |

Origin of Product |

United States |

Stereochemical Characterization and Enantiomeric Purity Assessment

Elucidation of Budesonide's Stereoisomeric Forms

Budesonide (B1683875) is a synthetic corticosteroid that exists as a mixture of two diastereomers, specifically epimers, due to the presence of a chiral center at the C-22 position of the acetal (B89532) group. google.comgeneesmiddeleninformatiebank.nl These two forms are designated as (22R)-budesonide and (22S)-budesonide. chrom-china.comnih.gov The commercial preparations of budesonide typically contain an equimolar, or 1:1, mixture of these two epimers. geneesmiddeleninformatiebank.nlnih.gov

Specificity of (22R)-Budesonide and (22S)-Budesonide Configurations

The spatial arrangement of the butyl group at the C-22 carbon atom defines the two distinct configurations: (22R) and (22S). google.comwikipedia.org The (22R) epimer, also referred to as epimer B, and the (22S) epimer, known as epimer A, exhibit different biological activities. google.com Research indicates that the (22R)-budesonide enantiomer possesses a significantly higher affinity for the glucocorticoid receptor, being two to three times more potent in its anti-inflammatory action compared to the (22S)-budesonide form. chrom-china.comnih.govnih.gov Despite both epimers having similar terminal half-lives, the (22R) epimer demonstrates a larger volume of distribution and clearance. nih.gov

Impact of Chirality on Molecular Recognition and Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in the pharmacological activity of many drugs. In the case of budesonide, the different three-dimensional structures of the (22R) and (22S) enantiomers lead to differential binding with their biological target, the glucocorticoid receptor. google.comworldleadershipacademy.live This stereospecific interaction is the basis for the observed difference in potency, where the (22R) isomer fits more effectively into the receptor's binding site, leading to a more pronounced therapeutic effect. google.com While both enantiomers are biologically active, the superior activity of the (22R) epimer highlights the importance of stereochemistry in drug design and efficacy. chrom-china.comnih.govgoogle.com

Classification of Corticosteroids Based on Stereochemistry

Corticosteroids can be classified into different groups based on their chemical structure. wikipedia.org Budesonide, along with amcinonide, desonide, and triamcinolone (B434) acetonide, falls into Group B, which is characterized by the presence of an acetonide or a related structure. wikipedia.org The stereochemistry of the steroid nucleus, with its multiple asymmetric carbon atoms, gives rise to a vast number of possible stereoisomers. iptsalipur.orgslideshare.net The specific spatial arrangement of atoms and functional groups is critical for the biological activity of all steroids. numberanalytics.com

Analytical Methodologies for Enantiomeric Separation and Quantification

The differing pharmacological profiles of the budesonide epimers necessitate the development of reliable analytical methods to separate and quantify them. This is crucial for quality control during drug manufacturing and for further research into their individual properties.

Chiral High-Performance Liquid Chromatography (HPLC) Techniques

Chiral High-Performance Liquid Chromatography (HPLC) has emerged as a primary technique for the separation of budesonide enantiomers. nih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chrom-china.comnih.gov

Development of Chiral Stationary Phases (e.g., Amylose-Tris-[(S)-1-phenylethyl carbamate])

A significant advancement in the chiral separation of budesonide has been the development and application of polysaccharide-based chiral stationary phases. researcher.lifechrom-china.com One particularly effective CSP is amylose-tris-[(S)-1-phenylethyl carbamate]. chrom-china.comnih.govdntb.gov.uatuni.fi Studies have shown that this stationary phase provides excellent resolution of the (22R) and (22S) budesonide enantiomers. chrom-china.comnih.gov

Research has detailed the optimization of HPLC methods using this chiral stationary phase. For instance, a successful separation was achieved using a mobile phase of acetonitrile (B52724) and water on a Chiralpak AS-RH column, with detection at 246 nm. chrom-china.comnih.gov Under these conditions, baseline separation of the two epimers was accomplished, allowing for their accurate quantification. chrom-china.comnih.gov

Table 1: Optimized HPLC Conditions for Budesonide Enantiomer Separation

| Parameter | Condition |

| Column | Chiralpak AS-RH (150 mm x 4.6 mm, 5.0 µm) |

| Mobile Phase | Acetonitrile-Water (45:55, v/v) |

| Column Temperature | 40 °C |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 246 nm |

| Injection Volume | 10 µL |

Table 2: Chromatographic Results for Budesonide Enantiomers

| Enantiomer | Retention Time (min) |

| (22R)-Budesonide | 6.40 |

| (22S)-Budesonide | 7.77 |

| Resolution | 4.64 |

Optimization of Chromatographic Parameters for Enantioseparation (e.g., Mobile Phase Composition, Column Temperature)

The successful separation of budesonide enantiomers via High-Performance Liquid Chromatography (HPLC) is highly dependent on the meticulous optimization of key chromatographic parameters, including the mobile phase composition and column temperature.

Research has demonstrated that a mobile phase composed of acetonitrile and water is effective for the enantioseparation of budesonide. chrom-china.comnih.gov In one study, an optimized mobile phase of acetonitrile-water (45:55, v/v) was used. chrom-china.comnih.gov While mobile phase additives did not show a significant impact on chromatographic parameters like peak height, peak width, and resolution, column temperature was identified as a critical factor. chrom-china.comnih.gov

Increasing the column temperature has been shown to decrease the peak width of the budesonide enantiomers while simultaneously increasing peak height and resolution. chrom-china.comnih.gov An optimal temperature of 40°C was identified in conjunction with a Chiralpak AS-RH column, achieving a resolution of 4.64 between the 22R and 22S enantiomers. chrom-china.comnih.gov Conversely, another study noted that for the mobile phase composition they used, the relative retention time (RRT) decreases with an increase in temperature, and the minimum required RRT of 1.1 was only met at 30°C or lower. thermofisher.com This highlights that the interplay between mobile phase and temperature must be carefully balanced to achieve the desired separation.

The selection of the chiral stationary phase (CSP) is also paramount. An amylose-tris-[(S)-1-phenylethyl carbamate] CSP has been found to be highly suitable for resolving budesonide enantiomers. chrom-china.comnih.gov

| Parameter | Optimized Condition |

|---|---|

| Column | Chiralpak AS-RH (150 mm×4.6 mm, 5.0 μm) |

| Mobile Phase | Acetonitrile-Water (45:55, v/v) |

| Column Temperature | 40 °C |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 246 nm |

| Resolution (Rs) | 4.64 |

Thin-Layer Chromatography (TLC) with Densitometric Detection for Isomeric Determination

Thin-Layer Chromatography (TLC) coupled with densitometric detection offers a viable and robust method for the separation and quantification of budesonide isomers. A high-performance TLC (HPTLC) method has been developed for this purpose, utilizing a cellulose-coated TLC plate. researchgate.netresearchgate.net

The separation is achieved using a mobile phase consisting of a 1% aqueous solution of β-cyclodextrin with methanol. researchgate.netresearchgate.net Densitometric analysis is performed at 245 nm. researchgate.netresearchgate.net This method has demonstrated high sensitivity, with detection limits in the range of 34.64–43.72 ng. researchgate.netresearchgate.net Furthermore, it provides high recovery rates, between 98.76% and 103.60% for the individual isomers, confirming the accuracy of the method. researchgate.netresearchgate.net

Another HPTLC method for budesonide utilizes aluminum plates pre-coated with silica (B1680970) gel 60 F254 as the stationary phase and a mobile phase of ethyl acetate (B1210297):toluene (7:3 v/v). researchgate.netinnovareacademics.in Densitometric evaluation in this case is carried out at 246 nm. researchgate.netinnovareacademics.in This stability-indicating method was validated according to ICH Q2 (R1) guidelines and found to be linear over a concentration range of 500–2500 ng/band. researchgate.netinnovareacademics.in

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | Cellulose-coated TLC plate | Aluminum plate with silica gel 60 F254 |

| Mobile Phase | 1% aqueous β-cyclodextrin with methanol | Ethyl acetate:Toluene (7:3 v/v) |

| Detection Wavelength | 245 nm | 246 nm |

| Detection Limits | 34.64–43.72 ng | 28.04 ng/band (LOD) |

| Quantification Limits | - | 84.96 ng/band (LOQ) |

| Recovery | 98.76–103.60% | - |

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupled with Derivatization Strategies

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of budesonide and its epimers, offering high sensitivity and selectivity. However, due to the nature of the budesonide molecule, derivatization strategies are often employed to enhance its ionization efficiency and detectability, particularly in complex biological matrices.

Mass Spectrometry Imaging (MSI) is an advanced technique used to visualize the spatial distribution of molecules directly in tissue sections. For budesonide, which is not easily ionized by Matrix-Assisted Laser Desorption/Ionization (MALDI), on-tissue derivatization is a critical step. nih.govnih.gov

A successful method involves the use of Girard's reagent P (GirP) as a derivatizing agent directly on the lung tissue sections. nih.govmdpi.com This is followed by the deposition of ferulic acid as the MALDI matrix. nih.govmdpi.com This on-tissue chemical derivatization (OTCD) protocol has been shown to increase the ionization efficiency of derivatized corticosteroids by an order of magnitude compared to underivatized forms. nih.gov The derivatized budesonide-GirP molecular ion is then detected, allowing for the mapping of its distribution within the lung tissue. mdpi.com This approach has been instrumental in understanding the pulmonary distribution of budesonide. nih.govnih.gov

For the quantitative analysis of budesonide in biological fluids like plasma, derivatization is employed to improve its chromatographic and mass spectrometric properties. One such strategy is the acetylation of budesonide to form its 21-acetyl derivative. capes.gov.br

This derivatization is achieved using acetic anhydride. capes.gov.brddtjournal.com The resulting 21-acetyl budesonide is then analyzed by reversed-phase liquid chromatography combined with thermospray mass spectrometry. capes.gov.br This method, which uses deuterium-labeled budesonide as an internal standard, allows for the accurate and sensitive quantification of budesonide in human plasma. capes.gov.br The derivatization step is crucial for achieving the low detection limits required for pharmacokinetic studies. sciex.comshimadzu.co.kr

Advanced Spectroscopic and Structural Analysis for Enantiomer Identification and Characterization

Beyond chromatographic techniques, advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed structural information for the unambiguous identification and characterization of budesonide enantiomers.

Quantitative NMR (qNMR) has been developed as a direct method for identifying and quantifying the 22R and 22S epimers of budesonide without the need for reference standards or calibration curves. mdpi.comnih.gov Comprehensive analysis of 2D NMR experiments, including 1H-1H gCOSY, 1H-13C gHSQC, 1H-13C gHMBC, and 1H-1H ROESY, allows for the complete assignment of 1H and 13C signals to each epimer molecule. mdpi.comnih.gov

The relative stereochemistry at the C22 position can be definitively determined using 1H-1H ROESY experiments. In the Bud-22R epimer, the C16-H and C22-H protons are on the same side of the 1,3-dioxolane (B20135) ring, resulting in a nuclear Overhauser effect (NOE) between them, which is absent in the 22S epimer. mdpi.com This allows for the unequivocal identification of each enantiomer. The results from qNMR for determining the epimeric ratio have been shown to be comparable to those obtained using reference HPLC methods. mdpi.comnih.gov

Molecular Mechanisms of Action and Receptor Interactions of S Budesonide Preclinical and in Vitro Focus

Genomic and Transcriptional Regulation by S-Budesonide

Following its activation in the cytoplasm, the this compound-GR complex moves into the nucleus to directly regulate the transcription of target genes. This genomic mechanism is the primary pathway through which this compound exerts its potent anti-inflammatory effects.

Once freed from its chaperone protein complex, the activated this compound-GR complex rapidly translocates from the cytoplasm into the cell nucleus. patsnap.comnih.govpatsnap.comnih.gov This process is essential for the receptor to gain access to the cell's genomic DNA. atsjournals.org In vitro studies using nasal fibroblast cell cultures have demonstrated the efficiency of this process; incubation with budesonide (B1683875) resulted in a doubling of the GR concentration within the cell nucleus in as little as 30 minutes. archbronconeumol.org This rapid nuclear import ensures a swift onset of the genomic regulatory cascade. Long-acting β2-agonists have also been shown to increase the translocation of the glucocorticoid receptor to the nucleus. geneesmiddeleninformatiebank.nl

Inside the nucleus, the this compound-GR complex functions as a ligand-activated transcription factor. patsnap.com The complex typically forms a dimer and binds to specific DNA sequences known as glucocorticoid response elements (GREs). patsnap.comnih.govatsjournals.org These GREs are located in the promoter regions of genes that are responsive to glucocorticoids. patsnap.compatsnap.com The binding of the this compound-GR dimer to a GRE can lead to either an increase (transactivation) or a decrease (transrepression) in the transcription of the target gene. nih.govatsjournals.org For instance, the complex can enhance the transcription of genes encoding anti-inflammatory proteins, while simultaneously repressing the expression of pro-inflammatory genes by physically interacting with and inhibiting other transcription factors like NF-κB and AP-1. patsnap.comnih.gov This dual action on gene expression is central to the powerful anti-inflammatory and immunomodulatory effects of this compound. patsnap.compatsnap.com

Selective Modulation of Gene Expression Pathways

The anti-inflammatory actions of this compound are largely attributed to its ability to modulate the transcription of a wide array of genes. This involves both the upregulation of anti-inflammatory proteins and the repression of pro-inflammatory mediators. patsnap.compatsnap.com

Transcriptional Upregulation of Anti-inflammatory Proteins (e.g., Lipocortin-1, Annexin-1, Interleukin-10)

Upon binding to this compound, the glucocorticoid receptor (GR) complex translocates to the nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs). patsnap.com This interaction leads to the increased transcription of genes encoding several anti-inflammatory proteins. patsnap.comersnet.org

Key anti-inflammatory proteins upregulated by glucocorticoids like budesonide include:

Annexin (B1180172) A1 (also known as Lipocortin-1): This protein is a significant mediator of glucocorticoid anti-inflammatory effects. researchgate.netfrontiersin.org It is known to inhibit phospholipase A2, an enzyme crucial for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com Studies have shown that glucocorticoids increase the levels of Annexin A1 in monocytes and macrophages. frontiersin.org

Interleukin-10 (IL-10): This anti-inflammatory cytokine is induced by glucocorticoids in human monocytes and certain other immune cells. frontiersin.org By promoting the synthesis of IL-10, budesonide can help to dampen inflammatory responses. patsnap.comresearchgate.net

Mitogen-activated protein kinase phosphatase-1 (MKP-1): This enzyme plays a role in deactivating signaling pathways that lead to inflammation. ersnet.org

Inhibitor of NF-κB (IκB-α): By upregulating IκB-α, glucocorticoids can interfere with the pro-inflammatory NF-κB signaling pathway. ersnet.orgresearchgate.net

The transcriptional activation of these and other anti-inflammatory genes contributes significantly to the therapeutic effects of this compound. patsnap.comnih.gov

Transcriptional Repression of Pro-inflammatory Mediators (e.g., NF-κB, Cytokines, Chemokines, Adhesion Molecules)

A crucial aspect of this compound's mechanism of action is its ability to suppress the expression of numerous pro-inflammatory genes. patsnap.comnih.gov This is achieved primarily through a process called transrepression, where the activated GR interferes with the function of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). patsnap.comresearchgate.net

NF-κB is a key regulator of genes involved in the inflammatory response, including those encoding:

Cytokines: Such as interleukins (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α). patsnap.comelsevier.es

Chemokines: Including IL-8, RANTES, and monocyte chemoattractant proteins (MCPs), which are responsible for recruiting inflammatory cells to a site of inflammation. elsevier.esdntb.gov.uaatsjournals.org

Adhesion Molecules: Such as ICAM-1 and VCAM-1, which facilitate the migration of inflammatory cells from the bloodstream into tissues. elsevier.esatsjournals.org

By inhibiting the activity of NF-κB, this compound effectively downregulates the production of this wide array of pro-inflammatory molecules. patsnap.comatsjournals.orgmdpi.com For instance, studies have shown that budesonide treatment reduces the number of submucosal cells staining for total NF-κB and pro-inflammatory cytokines like GM-CSF and TNF-α in bronchial biopsies. atsjournals.orgatsjournals.org Furthermore, budesonide has been observed to decrease the expression of VCAM-1 in the endothelium and IL-8 in the epithelium. atsjournals.orgatsjournals.org

| Mediator Type | Examples of Repressed Mediators | Primary Transcription Factor Target |

| Cytokines | IL-1β, IL-6, TNF-α, GM-CSF patsnap.comatsjournals.org | NF-κB, AP-1 patsnap.comelsevier.es |

| Chemokines | IL-8, RANTES, Eotaxin, MCP-1 elsevier.esdntb.gov.uaatsjournals.org | NF-κB elsevier.esatsjournals.org |

| Adhesion Molecules | ICAM-1, VCAM-1, E-selectin elsevier.esatsjournals.org | NF-κB elsevier.esatsjournals.org |

| Inflammatory Enzymes | iNOS, COX-2 elsevier.es | NF-κB elsevier.es |

Accelerated Decay of Pro-inflammatory Cytokine Messenger RNAs (e.g., CCL2, CCL7)

Beyond transcriptional repression, this compound can also exert its anti-inflammatory effects by influencing the stability of messenger RNA (mRNA) molecules that code for pro-inflammatory proteins. This post-transcriptional regulation provides another layer of control over the inflammatory response. nih.govnih.gov

Specifically, treatment with budesonide has been shown to accelerate the decay of certain pro-inflammatory chemokine mRNAs, including CCL2 (also known as MCP-1) and CCL7 (also known as MCP-3). nih.govnih.govaai.org In human airway epithelial cells, budesonide treatment significantly reduced the half-life of CCL2 and CCL7 mRNA. nih.govnih.gov This effect is mediated by the glucocorticoid receptor (GR), which can directly associate with these mRNA transcripts. nih.govnih.gov This interaction appears to target specific sequences within the mRNA, leading to their more rapid degradation and thereby reducing the amount of pro-inflammatory protein that can be produced. nih.govnih.govoncohemakey.com

| Chemokine mRNA | Half-life (DMSO-treated cells) | Half-life (Budesonide-treated cells) |

| CCL2 | 62 ± 17 min nih.govnih.gov | 8 ± 1 min nih.govnih.gov |

| CCL7 | 114 ± 37 min nih.govnih.gov | 15 ± 4 min nih.govnih.gov |

| CCL5 | 266 ± 5 min nih.govnih.gov | 231 ± 8 min (no significant change) nih.govnih.gov |

Non-Genomic Actions of this compound

In addition to its well-established genomic effects that involve changes in gene expression, this compound can also elicit rapid, non-genomic actions. patsnap.comnih.gov These effects occur within minutes and are too swift to be explained by the processes of transcription and translation. nih.govbioscientifica.com

Rapid Interactions with Cellular Membranes and Signaling Pathways

Non-genomic effects of glucocorticoids like budesonide are thought to be initiated through interactions with cellular membranes and membrane-bound glucocorticoid receptors (mGRs). nih.govchapman.edu These interactions can lead to the rapid activation of intracellular signaling cascades. nih.gov

For example, budesonide has been shown to be incorporated into cell membranes and can influence the biophysical properties of these membranes. nih.gov Studies have demonstrated that budesonide can rapidly increase the production of cyclic AMP (cAMP), a key intracellular signaling molecule, in human airway smooth muscle cells. chapman.eduatsjournals.org This effect appears to be mediated by a membrane-associated receptor and can occur within seconds of application. chapman.edu

Contribution to Immediate Anti-inflammatory Effects

The rapid, non-genomic actions of this compound contribute to its immediate anti-inflammatory effects. patsnap.comnih.gov These actions can complement the longer-term effects mediated by changes in gene expression.

For instance, the rapid increase in cAMP production can lead to bronchodilation, which is a key therapeutic goal in inflammatory airway diseases. chapman.edu In vivo studies in animal models have shown that inhaled budesonide can inhibit allergic reactions within 10 minutes, a timeframe that points to a non-genomic mechanism. bioscientifica.com These rapid effects may involve the stabilization of cell membranes and a reduction in the release of inflammatory mediators. patsnap.com

Cellular and Subcellular Pharmacological Effects (In Vitro and Preclinical Models)

Anti-inflammatory Actions in Airway Epithelial Cells

This compound demonstrates notable anti-inflammatory effects on airway epithelial cells, a key aspect of its therapeutic action in respiratory diseases. portlandpress.com In vitro studies using human bronchial epithelial cells (HBECs) have shown that budesonide can induce a lasting downregulation of mechanisms involved in leukocyte recruitment. nih.gov Specifically, pre-exposure of HBECs to budesonide resulted in a significant inhibition of interferon-gamma (IFN-γ)-induced intercellular adhesion molecule-1 (ICAM-1) expression, a molecule crucial for leukocyte adhesion. nih.gov Furthermore, the release of granulocyte-macrophage colony-stimulating factor (GM-CSF), a cytokine involved in inflammatory cell survival and activation, was also significantly inhibited by budesonide. nih.gov

The anti-inflammatory properties of budesonide also extend to protecting the integrity of the airway epithelial barrier. nih.gov In a model of acute inflammation using a viral mimetic (double-stranded RNA), budesonide was shown to limit the disruption of the epithelial barrier in a human bronchial epithelial cell monolayer. nih.gov This barrier-protective effect was also observed in a preclinical in vivo mouse model, where budesonide protected against airway barrier disruption independently of its effects on airway inflammation. nih.gov

Moreover, budesonide has been shown to inhibit the production of pro-inflammatory cytokines from airway epithelial cells. mdpi.com Studies have demonstrated that budesonide can suppress the expression of cytokines like thymic stromal lymphopoietin (TSLP) and CCL26, which are involved in type 2 allergic airway inflammation, even when added after the inflammatory stimulus. mdpi.com This suggests that budesonide can not only prevent the initiation of inflammatory signaling but also terminate ongoing inflammatory responses. patsnap.com

Immunomodulatory Effects on Lymphocyte Subpopulations (e.g., T-cell Survival, ICOS, Foxp3, IL-10 Modulation)

This compound exerts complex and differential effects on various T lymphocyte subpopulations, which are central to the pathogenesis of allergic asthma. plos.org In vitro studies on peripheral blood mononuclear cells from asthmatic patients have revealed that budesonide can modulate T-cell survival, the expression of the inducible co-stimulator (ICOS), the transcription factor Foxp3, and the anti-inflammatory cytokine interleukin-10 (IL-10). plos.orgnih.gov

The effects of budesonide on T-cell survival are cell-type specific. It has been observed to increase apoptosis (as measured by annexin V binding) in total lymphocytes and in the CD4+/CD25- T-cell population in asthmatics. plos.org Conversely, in the CD4+/CD25+ T-cell subpopulation, which contains regulatory T cells (Tregs), budesonide was found to reduce apoptosis, thereby promoting their survival. plos.org

Budesonide also modulates the expression of key regulatory molecules. In vitro, it reduces ICOS expression on total lymphocytes and CD4+/CD25- cells, while interestingly increasing it on CD4+/CD25+ cells in asthmatics. plos.orgnih.gov ICOS is a critical co-stimulatory molecule that plays a role in T-cell activation and function. medsci.org Furthermore, budesonide has been shown to increase the expression of Foxp3, a key transcription factor for Treg function, in CD4+/CD25- cells. plos.org It also enhances the production of IL-10, a potent anti-inflammatory cytokine, in CD4+/CD25+ cells. plos.orgnih.gov

These immunomodulatory effects highlight the nuanced role of this compound in not only suppressing pro-inflammatory T-cell responses but also in promoting the function and survival of regulatory T-cell populations.

Table 1: In Vitro Effects of this compound on T-Lymphocyte Subpopulations in Asthmatics

| Cell Population | Effect on Cell Survival (Annexin V Binding) | Effect on ICOS Expression | Effect on Foxp3 Expression | Effect on IL-10 Expression |

| Total Lymphocytes | Increased plos.org | Reduced plos.orgnih.gov | Not Reported | Not Reported |

| CD4+/CD25- Cells | Increased plos.org | Reduced plos.orgnih.gov | Increased plos.org | Not Reported |

| CD4+/CD25+ Cells | Reduced plos.org | Increased plos.orgnih.gov | No significant change plos.org | Increased plos.orgnih.gov |

Modulation of Cell Plasticity in Stem and Cancer Cell Models

Emerging evidence from preclinical and in vitro studies indicates that this compound is a modulator of cell plasticity, influencing cell-cell adhesions, cellular motility, and stem cell differentiation. mdpi.comresearchgate.netnih.gov

A key aspect of budesonide's effect on cell plasticity is its ability to stabilize cell-cell adhesions. mdpi.comresearchgate.netnih.gov This has been observed in various cell models, including embryonic stem cells (ESCs). mdpi.comnih.gov Budesonide promotes the formation of highly compacted cell colonies and maintains cell-cell adhesive interactions. mdpi.comresearchgate.net This stabilization is crucial for maintaining the naïve state of pluripotency in ESCs. mdpi.com The mechanism appears to involve the maintenance of high levels of the adhesive protein E-cadherin at the cell-cell interface. researchgate.net By forcing epithelial-like cell-cell junctions, budesonide can prevent the transition to a more migratory, mesenchymal-like state. nih.gov

Consistent with its role in stabilizing cell adhesions, this compound has been shown to inhibit the motility and invasive properties of various cancer cells. mdpi.comresearchgate.netnih.gov In vitro studies using breast, lung, and pancreatic cancer cell models have demonstrated that budesonide can reduce their migratory and invasive capabilities. mdpi.comresearchgate.net For instance, in tumor spheroid and Boyden chamber assays, budesonide inhibited the migration of human A549 lung cancer cells. mdpi.com Similarly, it has been found to block the invasion of triple-negative breast cancer cells in 3D organotypic cultures. mdpi.comresearchgate.net This inhibitory effect on cell motility is linked to its ability to favor cell-cell adhesions. researchgate.net

Table 2: Effects of this compound on Cancer Cell Plasticity (In Vitro)

| Cancer Cell Type | Observed Effect |

| Lung Cancer (A549 cells) | Inhibition of migration mdpi.comresearchgate.net |

| Breast Cancer (SUM159 cells) | Inhibition of invasion and metastatic dissemination mdpi.comresearchgate.net |

| Pancreatic Cancer | Inhibition of motile/invasive propensity mdpi.comresearchgate.net |

This compound has a significant influence on the differentiation of embryonic stem cells, primarily by preventing the exit from pluripotency. mdpi.comresearchgate.netnih.gov By stabilizing cell-cell adhesions, budesonide counteracts the spontaneous differentiation that occurs when undifferentiating factors are removed. nih.govresearchgate.net It has been shown to prevent the embryonic stem-to-mesenchymal transition (esMT), a process that is a prerequisite for differentiation. nih.govresearchgate.net In 3D models, budesonide inhibits the development of gastruloids, which are complex structures that mimic early embryonic development, by preventing symmetry breaking and elongation. mdpi.comnih.gov This effect is reversible, as removal of budesonide allows for the resumption of the differentiation process. nih.gov Studies with budesonide analogues have further confirmed these findings, with some analogues showing even greater potency in preventing the exit from pluripotency. nih.govresearchgate.net

Promotion of Myelination Processes in Oligodendroglial Cell Cultures

In vitro studies utilizing oligodendroglial cell lines have demonstrated that budesonide can foster the myelination of synthetic axons. researchgate.netnih.govsciprofiles.com This pro-myelinating effect is linked to its ability to modulate the Smo receptor, steering cellular signaling away from canonical pathways and towards those that support oligodendrocyte differentiation and myelin production. researchgate.net

Budesonide has been identified as a ligand for the cysteine-rich domain (CRD) of the Smoothened receptor. nih.govfrontiersin.orgnih.gov This binding is significant as the Smo receptor is a central transducer of the Hedgehog signaling pathway, which plays a role in the development and homeostasis of the central nervous system. nih.gov The interaction of budesonide with the Smo CRD has been shown to reduce the conformational flexibility of this domain. researchgate.netnih.govsciprofiles.com This structural stabilization is a key initiating event in the subsequent modulation of downstream signaling cascades. Molecular dynamics simulations have been employed to understand the atomic-level effects of this binding. researchgate.netnih.govfrontiersin.org It's noteworthy that other glucocorticoids have also been identified for their ability to bind to the Smo receptor. nih.govsciprofiles.comnih.gov

A direct consequence of budesonide binding to the Smo CRD is the inhibition of the canonical Hedgehog signaling pathway. researchgate.netnih.govsciprofiles.com This is evidenced by the downregulation of Gli1, a key transcription factor and a primary target of canonical Hh signaling. researchgate.netfrontiersin.org In dose-response experiments using the Oli-neuM cell line, budesonide was observed to decrease Gli1 expression in a dose-dependent manner, confirming its inhibitory action on Smo activity. frontiersin.org This inhibition of canonical signaling is a pivotal step, as it redirects the cellular machinery towards alternative, non-canonical pathways. nih.govfrontiersin.org Budesonide has also been shown to inhibit Smo ciliary translocation, a critical step for pathway activation. mdpi.comnih.gov

In conjunction with inhibiting the canonical Smo pathway, budesonide treatment in oligodendroglial cells triggers the activation of a non-canonical signaling cascade involving Liver Kinase B1 (LKB1) and AMP-activated protein kinase (AMPK). researchgate.netnih.govfrontiersin.org The activation of the LKB1/AMPK axis is a crucial event that ultimately leads to the expression of Myelin Basic Protein (MBP). researchgate.netnih.govsciprofiles.com MBP is a fundamental component of the myelin sheath, essential for the proper insulation of axons. biosb.com The signaling pathway initiated by budesonide, therefore, culminates in the increased production of this vital myelin protein, promoting the maturation of oligodendrocytes and the ensheathment of axons. nih.govresearchgate.net

Table 1: Summary of this compound's Molecular Interactions in Oligodendroglial Cells

| Molecular Target/Pathway | Effect of this compound | Key Downstream Consequence | Reference |

|---|---|---|---|

| Smoothened (Smo) Receptor CRD | Binds to and reduces conformational flexibility. | Facilitates inhibition of canonical signaling. | researchgate.netnih.gov |

| Canonical Smo Signaling (Gli1) | Inhibits pathway activity; downregulates Gli1 expression. | Shifts signaling to non-canonical pathways. | researchgate.netfrontiersin.org |

| LKB1/AMPK Pathway | Activates the kinase cascade. | Promotes MBP expression. | researchgate.netnih.govfrontiersin.org |

| Myelin Basic Protein (MBP) | Induces expression. | Promotes myelination. | researchgate.netnih.govsciprofiles.com |

Metabolic Pathways and Biotransformation of S Budesonide Preclinical Focus

Hepatic Metabolism by Cytochrome P450 Enzymes (CYP3A4)

The liver is the primary site of S-budesonide metabolism, where it is extensively biotransformed by the cytochrome P450 (CYP) enzyme system. Specifically, isoenzymes within the CYP3A subfamily, most notably CYP3A4, are responsible for its metabolic clearance. researchgate.netnih.govtandfonline.com Studies utilizing human liver microsomes have demonstrated a strong correlation between the formation of this compound's main metabolites and CYP3A activity. researchgate.netnih.gov The metabolism of this compound is significantly inhibited by potent CYP3A4 inhibitors like ketoconazole and troleandomycin, further confirming the pivotal role of this enzyme. nih.gov

A key feature of this compound's pharmacokinetic profile is its high first-pass metabolism in the liver. patsnap.compatsnap.comdroracle.aipharmacyfreak.com Following oral administration, a significant portion of the absorbed drug is rapidly metabolized by CYP3A4 in the liver before it can reach systemic circulation. patsnap.compatsnap.comdroracle.ai This extensive first-pass elimination results in low systemic bioavailability, which is a desirable characteristic for locally acting corticosteroids. patsnap.compatsnap.comdroracle.aipharmacyfreak.com By minimizing systemic exposure, the potential for systemic side effects commonly associated with corticosteroids is significantly reduced, thereby enhancing the drug's localized therapeutic action in target tissues such as the lungs or the gastrointestinal tract. patsnap.compatsnap.comdroracle.aipharmacyfreak.com

The hepatic metabolism of this compound by CYP3A4 results in the formation of two primary, pharmacologically inactive metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide. researchgate.netnih.govnih.govnih.gov These metabolites possess less than 1% of the glucocorticoid activity of the parent compound, signifying that the metabolic process is an effective inactivation pathway. nih.govscienceasia.org The formation of these metabolites is a crucial step in the detoxification and elimination of the drug. nih.gov Analytical methods have been developed for the simultaneous quantification of budesonide (B1683875) and these two major metabolites in human plasma, allowing for detailed pharmacokinetic studies. nih.gov

| Metabolite | Relative Glucocorticoid Activity | Primary Enzyme Responsible |

|---|---|---|

| 16α-hydroxyprednisolone | <1% of Budesonide | CYP3A4 |

| 6β-hydroxybudesonide | <1% of Budesonide | CYP3A4 |

Intracellular Esterification and Retention Mechanisms in Target Tissues

A unique aspect of this compound's pharmacology is its ability to undergo intracellular esterification in target tissues, such as the airways. nih.govnih.govresearchgate.net This process contributes to the drug's prolonged local action and enhanced airway selectivity. nih.govresearchgate.net

Within the cells of airway tissue, this compound can be reversibly conjugated with long-chain fatty acids, such as oleic acid, to form fatty acid esters. nih.govnih.govresearchgate.net This esterification process is rapid, with a significant portion of intracellular budesonide being converted to its esterified form shortly after administration. researchgate.net These fatty acid conjugates, such as budesonide oleate, are pharmacologically inactive and highly lipophilic. researchgate.netatsjournals.org They form an intracellular depot of the drug. nih.govresearchgate.net As the concentration of free, active budesonide decreases within the cell, these esters are slowly hydrolyzed by intracellular lipases, releasing the active drug over an extended period. nih.govnih.gov This sustained-release mechanism prolongs the local anti-inflammatory effect of budesonide. nih.govnih.govatsjournals.org In vivo studies in human airways have demonstrated the rapid formation of budesonide oleate after inhalation, with the conjugate being detectable in lung tissue for a significantly longer duration than the parent drug. nih.gov

| Fatty Acid Conjugate | Pharmacological Activity | Significance |

|---|---|---|

| Budesonide Oleate | Inactive | Forms an intracellular depot, prolonging local drug action |

| Budesonide Palmitate | Inactive | Contributes to the intracellular retention of budesonide |

| Budesonide Linoleate | Inactive | Contributes to the intracellular retention of budesonide |

| Budesonide Palmitoleate | Inactive | Contributes to the intracellular retention of budesonide |

| Budesonide Arachidonate | Inactive | Contributes to the intracellular retention of budesonide |

Kinetic Profiles of Esterification and De-esterification

A key feature of this compound's metabolic profile within target tissues, such as the airways, is its ability to undergo reversible esterification at the C21-hydroxyl group. This process involves the conjugation of this compound with long-chain fatty acids, primarily oleic acid, to form inactive, lipophilic esters. nih.govresearchgate.netresearchgate.net

Preclinical studies in rats have demonstrated that this esterification is a rapid process. Following inhalation, a significant portion of the budesonide that enters airway cells is quickly converted into these fatty acid conjugates. researchgate.netnih.govnih.gov Research in a rat model showed that within 20 minutes of administration into the large airways, approximately 70-80% of the retained this compound was in its conjugated ester form. nih.govresearchgate.netnih.gov After four hours, the proportion of budesonide esters was typically 70-90% in the trachea and 40-50% in the lung tissue, while being significantly lower (10-15%) in peripheral muscle, highlighting the tissue-selective nature of this process. researchgate.netnih.gov

The de-esterification process, carried out by intracellular lipases, is significantly slower. nih.govatsjournals.org This slow hydrolysis gradually regenerates active this compound within the target cells. This kinetic imbalance—rapid esterification and slow de-esterification—is fundamental to its mechanism of action. A pharmacokinetic study in rats provided quantitative data on the persistence of budesonide and its primary ester, budesonide-oleate, in the trachea following inhalation. researchgate.net

| Compound | Tissue | Half-life (hours) |

|---|---|---|

| Budesonide | Trachea | 8.2 |

| Budesonide | Plasma | 3.7 |

| Budesonide-Oleate | Trachea | 18 - 20 |

Comparative Metabolism in Preclinical Animal Models

The hepatic metabolism of this compound has been investigated in several preclinical species, revealing both similarities and notable differences. The primary routes of biotransformation are oxidation and reduction, though the extent of these pathways varies between species. nih.gov Budesonide has a low oral bioavailability in mice, rats, and dogs, which is attributed to extensive first-pass metabolism. nih.gov In rats, the intestine has been identified as playing a major role in this first-pass effect. nih.gov

A key finding from comparative studies is the stereoselective metabolism of budesonide's C-22 epimers. The S-epimer (this compound) and the R-epimer undergo different metabolic transformations. In liver preparations from rats, mice, and humans, the R-epimer is metabolized to 16α-hydroxyprednisolone. In contrast, this compound does not form this metabolite; instead, it produces a metabolite tentatively identified as 23-hydroxybudesonide. nih.gov

Oxidative metabolism is a common pathway in all preclinical models studied. The formation of 6β-hydroxybudesonide and Δ⁶-budesonide has been observed in liver preparations from rats and mice. nih.gov However, reductive metabolism, leading to metabolites such as 4,5β-dihydrobudesonide and 3,4,5β-tetrahydrobudesonide, is significantly more pronounced in the rat compared to the mouse. nih.gov Studies comparing the rates and routes of metabolism have suggested that the metabolic profile in mouse liver is more similar to that in human liver than the rat profile is, making the mouse a potentially more relevant preclinical model for predicting human metabolism. nih.gov

| Metabolic Pathway | Metabolite(s) | Rat | Mouse |

|---|---|---|---|

| Oxidation | 23-hydroxybudesonide (tentative) | Yes | Yes |

| 6β-hydroxybudesonide | Yes | Yes | |

| Dehydrogenation | Δ⁶-budesonide | Yes | Yes |

| Reduction | 4,5β-dihydrobudesonide, 3,4,5β-tetrahydrobudesonide | Pronounced | Minor |

Structure Activity Relationship Sar Studies of S Budesonide and Its Analogs

Elucidation of Key Structural Features for Glucocorticoid Potency and Receptor Affinity

The potency and receptor affinity of glucocorticoids like S-budesonide are intricately linked to their molecular structure. Specific modifications to the steroid nucleus have been shown to significantly enhance anti-inflammatory activity. core.ac.uk

Significance of the C16-C17 Butylidenedioxy Cyclic Acetal (B89532) Group

A pivotal structural feature of budesonide (B1683875) is the cyclic acetal group at the C16 and C17 positions. This non-symmetrical 16α,17α-acetal, formed by reacting the 16α, 17α-dihydroxy steroid with n-butyraldehyde, is crucial for its high glucocorticoid potency. rjptonline.orgmdpi.com This acetal group contributes to a higher affinity for the glucocorticoid receptor compared to earlier symmetrical acetonides. mdpi.com The presence of this hydrophobic group at the C16 position results in greater glucocorticoid potency. nih.gov In fact, the introduction of an acetonide group between the C16 and C17 positions is a known strategy to increase the skin penetration of topical corticosteroids. researchgate.net The cleavage of this acetal group is a key step in the metabolism of budesonide, with the main metabolite being 16α-hydroxy-prednisolone. researchgate.net

Influence of Substituent Size and Polarity at the C16 Position

The size and polarity of the substituent at the C16 position of the steroid nucleus have a marked influence on glucocorticoid activity. nih.gov Generally, hydrophobic residues at this position, such as the butylidenedioxy cyclic acetal group in budesonide, lead to higher glucocorticoid potency. nih.gov Conversely, the introduction of more polar groups at this position tends to significantly reduce receptor affinity. tandfonline.com The methyl substitution at the C16 position, as seen in some other corticosteroids, is known to nearly eliminate mineralocorticoid activity, thereby enhancing the selectivity for glucocorticoid effects. researchgate.net

Enantiomeric Contributions to Glucocorticoid Receptor Selectivity and Potency

Budesonide is administered as a racemic mixture of two epimers, (22R)-budesonide and (22S)-budesonide. rjptonline.orgnih.gov These enantiomers exhibit different pharmacological profiles. The (22R)-epimer, also known as dexbudesonide, demonstrates a higher binding affinity for the glucocorticoid receptor and is considered more potent than the (22S)-epimer. nih.gov

Studies have shown that the (22R)-epimer is approximately twice as active as the (22S)-epimer. nih.gov This enhanced activity of the (22R)-enantiomer is attributed to its superior binding specificity to the glucocorticoid receptor. The differing affinities of the epimers also translate to different pharmacokinetic properties, with the (22R)-epimer having a larger volume of distribution, possibly due to higher tissue affinity. nih.gov

| Feature | (22R)-Budesonide | (22S)-Budesonide |

| Relative Activity | More active | Less active |

| Receptor Affinity | Higher | Lower |

| Potency | ~2x that of (22S) nih.gov | --- |

| Volume of Distribution | Larger nih.gov | Smaller nih.gov |

Rational Design Principles for Enhanced Local Action and High Receptor Affinity

The development of inhaled corticosteroids like this compound has been guided by the principle of maximizing local anti-inflammatory effects in the airways while minimizing systemic side effects. nih.govnih.gov This is achieved through rational drug design, focusing on structural modifications that confer high receptor affinity and a favorable pharmacokinetic profile. numberanalytics.comnih.gov

Key design strategies include:

High Glucocorticoid Receptor Affinity: Modifications such as the introduction of esters and cyclic esters at the C16 and C17 positions, and hydrophobic groups at the C20 and C21 positions, lead to greater affinity and specificity for the glucocorticoid receptor. nih.gov Budesonide itself has a high affinity for the glucocorticoid receptor, which is significantly higher than that of cortisol and prednisolone. rjptonline.orgpatsnap.com

Lipophilicity and Tissue Retention: Increased lipophilicity can lead to longer retention in the lung tissue, providing a sustained local effect. researchgate.net Budesonide's lipophilic nature allows it to form reversible fatty acid conjugates within airway tissues, prolonging its local anti-inflammatory action. patsnap.com

Rapid Systemic Clearance: To minimize systemic side effects, inhaled corticosteroids are designed for rapid metabolism and clearance once they enter the systemic circulation. nih.gov Budesonide undergoes extensive first-pass metabolism in the liver, primarily by the CYP3A4 isoenzyme, to metabolites with very low glucocorticoid activity. nih.govisciii.es This concept is a cornerstone of "soft drug" design, where a therapeutic agent is designed to be metabolically unstable and rapidly broken down into inactive metabolites after exerting its local effect. numberanalytics.comingentaconnect.com

The relationship between glucocorticoid receptor binding affinity and the therapeutic dose is a clear indicator of potency, with more potent molecules requiring lower doses for similar clinical efficacy. nih.gov

Synthetic Modifications and Derivatization for SAR Exploration

To further explore the structure-activity relationships of this compound, various synthetic modifications and derivatizations have been undertaken. These studies aim to enhance desirable properties like solubility and to understand the impact of different functional groups on pharmacological activity.

Synthesis of Conjugates for Modified Pharmacological Profiles (e.g., Solubility Enhancement)

A significant challenge with budesonide is its poor water solubility, which can affect its dissolution and release, thereby influencing its anti-inflammatory effect. nih.govnih.gov To address this, researchers have synthesized novel conjugates of budesonide by introducing small hydrophilic molecules at the 21-hydroxy group. nih.gov

One approach involves creating amino acid ester conjugates. For example, budesonide-21-glycine ester and budesonide-21-alanine ester have been synthesized. nih.govresearchgate.net These conjugates have shown increased equilibrium solubility compared to the parent budesonide. nih.govresearchgate.net Studies have indicated that these conjugates can inhibit the production of inflammatory mediators and are gradually hydrolyzed back to the active budesonide in the lungs. nih.govresearchgate.net

Another strategy is the synthesis of phosphate (B84403) esters, such as budesonide 21-phosphate and its disodium (B8443419) salt. mdpi.comnih.gov These derivatives exhibit improved water solubility while retaining the anti-inflammatory activity of the parent compound. nih.gov The synthesis of these conjugates often involves reacting budesonide with the desired molecule in the presence of coupling agents. nih.gov

| Budesonide Conjugate | Modification | Purpose | Outcome |

| Budesonide-21-glycine ester nih.govresearchgate.net | Glycine attached at C21-hydroxyl | Enhance solubility | Increased solubility, retained anti-inflammatory activity researchgate.net |

| Budesonide-21-alanine ester nih.govresearchgate.net | Alanine attached at C21-hydroxyl | Enhance solubility | Increased solubility, retained anti-inflammatory activity researchgate.net |

| Budesonide 21-phosphate mdpi.comnih.gov | Phosphate group at C21-hydroxyl | Enhance solubility | Increased solubility, retained anti-inflammatory activity nih.gov |

These synthetic modifications provide valuable insights into how the pharmacological profile of this compound can be tailored for specific therapeutic applications.

Prodrug Design Based on Stereochemical Considerations for Targeted Activation

The design of prodrugs for the corticosteroid budesonide is intricately linked to its stereochemistry. Budesonide is administered as an equimolar (1:1) mixture of two C-22 epimers: the (22R) and (22S) forms. The (22R)-epimer is also known as this compound. Research has consistently shown that the this compound (22R) epimer possesses significantly higher intrinsic anti-inflammatory activity, being approximately two to three times more potent than the (22S) epimer. capes.gov.br This fundamental difference in pharmacological potency is a primary driver for considering the stereochemistry at C-22 in the design of prodrugs aimed at targeted activation. The principal goal is to ensure that the more active this compound epimer is released at the desired site of action, thereby maximizing therapeutic efficacy.

A key stereochemical consideration in prodrug design is the differential pharmacokinetics of the budesonide epimers. Following administration, the epimers exhibit distinct metabolic profiles. Studies have revealed that the systemic exposure, as measured by the area under the curve (AUC), of the less active (22S)-epimer is approximately six times higher than that of the more potent this compound (22R) epimer. nih.gov Correspondingly, the total body clearance of the (22S)-epimer is significantly lower. nih.gov This indicates that the (22S)-epimer persists longer in the systemic circulation, which could contribute to off-target effects, while the more active this compound is cleared more rapidly. This pharmacokinetic variance underscores the importance of designing targeted prodrugs that can selectively deliver the this compound epimer to the local site of inflammation, such as the colon, thus harnessing its higher potency while minimizing systemic exposure and potential side effects.

Prodrug strategies for budesonide often focus on creating derivatives that remain intact through the upper gastrointestinal tract and are specifically activated by the enzymatic environment of the colon. nih.gov This is particularly relevant for the treatment of inflammatory bowel disease. Common approaches involve conjugating the steroid to a promoiety via a bond that is susceptible to cleavage by bacterial enzymes.

One prominent example is the synthesis of glycoside prodrugs, such as budesonide-β-D-glucuronide. capes.gov.brisciii.es This type of prodrug is designed to be hydrophilic and poorly absorbed in the small intestine. Upon reaching the colon, it is hydrolyzed by bacterial and mucosal β-glucuronidase, releasing the active budesonide. capes.gov.br While many studies have utilized the epimeric mixture of budesonide for creating these prodrugs, the principles of stereospecific enzyme-substrate interactions suggest that the activation rate could differ between prodrugs of the this compound and (22S)-budesonide epimers. The specific three-dimensional orientation of the acetal group at C-22 could influence the binding affinity and catalytic efficiency of bacterial enzymes, potentially leading to preferential activation of one epimeric prodrug over the other.

Other prodrugs have been developed to enhance physicochemical properties like water solubility. Budesonide-21-phosphate and its disodium salt have been synthesized to create more soluble forms suitable for specific formulations. researchgate.net Similarly, amino acid ester conjugates of budesonide have been explored to improve solubility and modify release characteristics. researchgate.net The hydrolysis of these ester linkages, often mediated by plasma or tissue esterases, is the activation step. researchgate.net The steric environment around the ester bond, which is influenced by the C-22 epimeric configuration, would likely affect the rate of this enzymatic hydrolysis.

While direct comparative studies on the activation kinetics of this compound versus (22S)-budesonide prodrugs are not extensively detailed, the established differences in their intrinsic activity and pharmacokinetics provide a strong rationale for a stereoselective approach to prodrug design for targeted activation.

Data Table: Comparative Properties of Budesonide Epimers

| Property | This compound (22R-Epimer) | (22S)-Epimer | Reference |

| Relative Anti-inflammatory Activity | More potent (~2-3x higher than 22S) | Less potent | capes.gov.br |

| Systemic Exposure (AUC) | Lower | Higher (~6x greater than 22R) | nih.gov |

| Total Body Clearance | Higher | Lower | nih.gov |

| Metabolism | Subject to rapid first-pass metabolism by CYP3A4 | Subject to rapid first-pass metabolism by CYP3A4 | isciii.es |

Advanced Drug Delivery Systems Research for Targeted S Budesonide Delivery Academic Focus

Strategies for Localized Delivery and Controlled Release

Advanced drug delivery systems for S-budesonide aim to maximize its therapeutic efficacy at the site of inflammation while minimizing systemic exposure and associated side effects. Research focuses on sophisticated strategies that control the location and timing of drug release within the gastrointestinal (GI) tract, particularly for conditions like inflammatory bowel disease (IBD). These strategies often involve exploiting the physiological differences along the GI tract, such as pH and resident microflora.

pH-Responsive Delivery Systems (e.g., pH-Sensitive Nanospheres, Enteric Coatings)

The varying pH along the gastrointestinal tract provides a natural trigger for targeted drug release. The stomach maintains a highly acidic environment (pH 1.2), while the small intestine becomes progressively more alkaline, reaching a pH of around 7.4 in the terminal ileum and colon. nih.govnih.gov This gradient is exploited by using pH-sensitive polymers that remain intact in acidic conditions but dissolve at a specific, higher pH.

Enteric coatings are a well-established example of this approach. droracle.ai Formulations are coated with polymers like Eudragit® S100, which dissolves at a pH of 7 or higher, delaying the release of budesonide (B1683875) until it reaches the distal ileum or colon. nih.govdroracle.ai This prevents premature drug release in the stomach and upper small intestine. nih.gov

More advanced systems utilize nanoparticles composed of pH-sensitive polymers. For instance, nanoparticles formulated with a combination of Eudragit S100 and poly(lactic-co-glycolic acid) (PLGA) have been developed. nih.gov These nanoparticles protect the encapsulated budesonide in the acidic environment of the stomach and release it in the more alkaline conditions of the distal ileum and colon. nih.gov Similarly, mesoporous silica (B1680970) nanoparticles (MSNs) have been coated with Eudragit S100 to confer pH-responsive properties, ensuring minimal drug release at low pH and rapid release at pH 7.8. acs.org

Dual-sensitive systems combining pH and time-dependent polymers have also been investigated to overcome the variability in gut pH among individuals. nih.gov These systems, using polymers like Eudragit FS30D (pH-dependent) and Eudragit RS100 (time-dependent), aim to prevent burst release in acidic conditions and provide a sustained release at the colonic pH. nih.gov

Table 1: Research Findings on pH-Responsive this compound Delivery Systems

| Delivery System | Key Findings |

| Eudragit S100-coated systems | Delays drug release until pH ≥ 7, targeting the distal ileum and colon. nih.govdroracle.ai |

| Budesonide-Eudragit S100/PLGA Nanoparticles | Particle size around 110.5 nm. Showed slow release in acidic conditions (pH 1.2) and rapid release in alkaline medium (pH 7.4). nih.gov |

| Eudragit S100-coated Mesoporous Silica Nanoparticles (E@MSNs-BUD) | Less than 10% budesonide released at pH 1.0, while over 80% released within 30 minutes at pH 7.8. acs.org |

| Dual pH/Time-Dependent Nanoparticles (Eudragit FS30D & Eudragit RS100) | Prevented burst release in acidic pH and showed sustained release at colonic pH, leading to more efficient delivery to the inflamed colon in animal models. nih.gov |

| Pectin (B1162225)/Polyacrylamide (PAM) Hydrogels | Demonstrated pH-responsive swelling, with decreased swelling in acidic media, and a porous morphology suitable for drug loading. mdpi.com |

Time-Controlled Release Mechanisms

Time-controlled release systems are designed to release the drug after a predetermined lag time, corresponding to the transit time to the colon. innovareacademics.in This approach is often used in combination with pH-sensitive coatings to provide a dual-control mechanism. nih.gov A typical small intestinal transit time is estimated to be between 3 to 4 hours, so a lag time of around 5 hours is often considered sufficient for the formulation to reach the colon. innovareacademics.in

Pulsatile systems, which release the drug in a burst after a defined lag phase, have been developed using tablet plugs made of polymers like cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB), HPMC K4M, guar (B607891) gum, and pectin. tandfonline.com The rate and extent of drug release can be modulated by adjusting the polymer ratio. tandfonline.com Formulations combining time-dependent polymers (e.g., Eudragit RS100) with pH-dependent polymers enhance the specificity of colonic delivery by ensuring the drug is not released prematurely if gastrointestinal transit times vary. nih.gov

Atomic Layer Deposition (ALD) has been explored as a novel technique to create nanoscale ceramic films (e.g., Al2O3, TiO2) on micronized budesonide particles. acs.org The thickness of these films can be precisely controlled to tailor the dissolution rate, introducing a delay followed by sustained release. acs.org This method offers a carrier-free approach to achieving time-controlled release for pulmonary delivery. acs.org

Table 2: Research Findings on Time-Controlled this compound Release

| Release Mechanism | Key Findings |

| Pulsatile Systems (Polymer Plugs) | Spray-coating with Eudragit S100 on plugs of guar gum or pectin resulted in nearly 100% release in the presence of bacterial enzymes after an initial lag time. tandfonline.com |

| Dual pH/Time-Dependent Nanoparticles | Formulations with Eudragit RS100 (time-dependent) and a pH-sensitive polymer minimized premature drug release and provided sustained release in the colon. nih.gov |

| Atomic Layer Deposition (ALD) Coatings | Nanoscale oxide films on budesonide particles created a delayed, S-shaped dissolution profile. The release rate was inversely proportional to the film thickness. acs.org |

| Extended-Release Tablet Core | A core matrix provides extended release of budesonide in a time-dependent manner after the enteric coating dissolves at pH ≥ 7. droracle.aidrugs.com |

Enzyme-Triggered Release Systems (e.g., Polysaccharide Degradation by Microflora)

The colon hosts a vast and diverse population of bacteria that produce a wide array of enzymes. innovareacademics.innih.gov This enzymatic environment can be harnessed to trigger drug release specifically in the colon. This strategy involves using natural polysaccharides that are resistant to digestion in the upper GI tract but are readily degraded by the enzymes produced by colonic microflora. mdpi.cominnovareacademics.in

Polysaccharides such as pectin and guar gum are prime candidates for this approach. tandfonline.comnih.gov When used in tablet coatings or as a matrix, these polymers protect the drug during its transit through the stomach and small intestine. nih.gov Upon reaching the colon, bacterial enzymes like pectinolytic enzymes and galactomannanase degrade the polysaccharide matrix, leading to the release of budesonide. tandfonline.comnih.gov

In one study, compression-coated tablets using 75% pectin showed minimal release in simulated upper GI conditions but achieved 99.31% release in the presence of pectinolytic enzymes. nih.gov Similarly, solid lipid nanoparticles (SLNs) have been designed with a surface layer that can be hydrolyzed by colon microflora-secreted cellulase, enabling targeted budesonide release. nih.gov These enzyme-responsive systems offer a high degree of site-specificity for treating colonic diseases. nih.govnih.gov

Nanotechnology-Based Delivery Approaches

Nanotechnology offers powerful tools to overcome challenges in drug delivery, such as poor solubility and lack of specificity. By formulating this compound into various nanostructures, researchers can enhance its therapeutic performance.

Nanoparticle Formulations (e.g., Mesoporous Silica Nanoparticles, Budesonide-Loaded Nanoparticles)

Nanoparticles can improve the delivery of budesonide by increasing its surface area, enhancing solubility, and allowing for targeted delivery. Various types of nanoparticles have been investigated.

Solid Lipid Nanoparticles (SLNs) are composed of a solid lipid core and are suitable for encapsulating hydrophobic drugs like budesonide. tandfonline.comnih.gov SLNs can be prepared by methods like ultrasonication or emulsification-solvent diffusion. tandfonline.comnih.gov Optimization of formulation parameters, such as surfactant concentration and sonication time, can yield particles in the desired size range (e.g., ~218 nm) with high entrapment efficiency (>90%). nih.gov These nanoparticles can provide a sustained release profile over 24 hours. nih.gov

Polymeric Nanoparticles , such as those made from PLGA, offer a versatile platform for drug delivery. nih.gov When combined with pH-sensitive polymers like Eudragit S100, these nanoparticles can be designed for colon-targeted delivery. nih.gov

Mesoporous Silica Nanoparticles (MSNs) are of particular interest due to their high surface area, large pore volume, and tunable particle size. acs.orgdiva-portal.orgresearchgate.net These properties allow for high drug loading capacity. acs.org The surface of MSNs can be functionalized to control drug release. For example, coating with bioadhesive polymers like carbopol or pH-sensitive polymers like Eudragit S100 can sustain the release and target the drug to specific sites in the GI tract. acs.orgresearchgate.net The morphology of MSNs has also been shown to influence their retention in the intestinal mucus layer, with dendritic MSNs showing enhanced therapeutic efficacy. acs.org

Table 3: Research Findings on Nanoparticle Formulations for this compound

| Nanoparticle Type | Preparation & Characteristics | Key Findings |

| Solid Lipid Nanoparticles (SLNs) | Prepared by ultrasonication or emulsification-solvent diffusion. Optimized formulation had a particle size of ~218 nm and >90% entrapment efficiency. tandfonline.comnih.gov | Provided sustained release of budesonide over 24 hours. Co-spraying with lactose (B1674315) yielded desirable aerodynamic properties for pulmonary delivery. nih.gov |

| Eudragit S100/PLGA Nanoparticles | Developed for pH-sensitive colon-targeted delivery. nih.gov | Showed minimal release in the upper GI tract and targeted release in the colon. nih.gov |

| Mesoporous Silica Nanoparticles (MSNs) | High surface area and pore volume allow for efficient drug loading. Can be functionalized with polymers. acs.orgresearchgate.net | Amino-functionalization and post-coating with carbopol sustained budesonide release. researchgate.net Eudragit S100 coating provided pH-responsive release. Dendritic morphology enhanced retention and therapeutic efficacy. acs.org |

Nanosponges (e.g., Cyclodextrin-Based) for Solubility and Stability Modulation

Nanosponges are hyper-branched polymers with a three-dimensional network that can encapsulate a wide variety of molecules. bio-integration.orgmdpi.com Cyclodextrin-based nanosponges, in particular, have been investigated for their ability to improve the solubility and stability of poorly water-soluble drugs like budesonide. bio-integration.orgohsu.eduscienceopen.com

These nanosponges are created by cross-linking cyclodextrins, which are cyclic oligosaccharides, into a porous structure. bio-integration.org The resulting nanosponge can hold drug molecules within its structure, allowing for a gradual release over time. scienceopen.com This complexation can enhance the drug's solubility and protect it from degradation. bio-integration.orgmdpi.com

A study focusing on budesonide-loaded nanosponges for colon-specific delivery utilized a Quality by Design (QbD) approach to optimize the formulation. bio-integration.orgohsu.edu The optimized process resulted in a formulation with a high yield and a controlled drug release profile, with 24.61% released at the fifth hour and a total of 87.58% released after 7 hours. bio-integration.orgscienceopen.com The use of β-cyclodextrin is particularly relevant for colon targeting, as it can be degraded by the alpha-amylase enzymes present in the colon. bio-integration.org

Table 4: Research Findings on Cyclodextrin-Based Nanosponges for this compound

| Nanosponge System | Optimization & Characteristics | Key Findings |

| β-Cyclodextrin-based Nanosponges | Formulated via microwave-assisted synthesis. Optimized using a 3² full factorial design. ohsu.edu | Improved the solubility and stability of budesonide. bio-integration.orgohsu.edu The optimized formulation showed a yield of 76.21% and a controlled release profile suitable for colon targeting. bio-integration.orgscienceopen.com |

Solid Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Solid Self-Microemulsifying Drug Delivery Systems (S-SMEDDS) represent an innovative approach to enhance the delivery of poorly water-soluble drugs like budesonide. rjptonline.org These systems are isotropic mixtures of an oil, a surfactant, a co-surfactant, and a drug, which form a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids. researchgate.net The conversion of liquid SMEDDS into a solid dosage form, often through adsorption onto solid carriers, improves stability, handling, and patient compliance. rjptonline.org

Research into budesonide-loaded S-SMEDDS has focused on creating formulations for the effective local management of conditions like distal ulcerative colitis. nih.gov In one study, liquid SMEDDS were formulated using Capryol™ 90 as the oil phase, Tween 80 as the surfactant, and Transcutol HP as the co-surfactant, selected based on their high solubilization capacity for budesonide and efficient emulsification performance. nih.govdovepress.com An optimized liquid formulation was then solidified by adsorbing it onto carriers such as Aerosil 200 and Neusilin US2/UFL2. rjptonline.org The resulting S-SMEDDS demonstrated excellent flowability and compressibility. rjptonline.org

Characterization of these systems is crucial. An optimized budesonide-SMEDDS formulation exhibited a small average globule size (AGS), a low polydispersity index (PDI), and a rapid self-emulsification time (SET), indicating the spontaneous formation of a homogenous and fine microemulsion. nih.gov Differential scanning calorimetry (DSC) analysis confirmed the absence of crystalline budesonide within the S-SMEDDS formulation, suggesting the drug was molecularly dissolved or in an amorphous state, which is beneficial for enhanced dissolution. rjptonline.orgnih.gov In vitro release studies demonstrated a significant improvement in drug dissolution from the S-SMEDDS compared to the pure drug. One optimized formulation released 100% of its budesonide content within 20 minutes, a stark contrast to the 47% release from the unformulated drug over 60 minutes. rjptonline.org

Table 1: Characteristics of an Optimized Budesonide-Loaded SMEDDS Formulation

| Parameter | Value | Reference |

|---|---|---|

| Average Globule Size (AGS) | 33 ± 2.9 nm | nih.gov, researchgate.net |

| Polydispersity Index (PDI) | 0.29 ± 0.03 | nih.gov, researchgate.net |

| Self-Emulsification Time (SET) | 25 ± 2.5 s | nih.gov, researchgate.net |

| Zeta Potential | -28.6 mV | rjptonline.org |

Liposomal Nanovesicles (Budsome) and Prodrug Assembly

To overcome challenges in oral drug delivery, such as degradation in the harsh gastrointestinal (GI) environment and poor absorption, researchers have developed activatable prodrugs of budesonide assembled into liposomal nanovesicles. nih.govresearchgate.net One such system, termed "budsome," is based on a synthetic derivative of budesonide. nih.gov The design involves the reversible ligation of budesonide to linoleic acid through an esterase-activatable linkage, creating a lipophilic prodrug. nih.govresearchgate.net

This prodrug is then co-assembled with lipid constituents, such as phosphatidylcholine and cholesterol, to form colloidally stable nanoliposomes. nih.govresearchgate.net The process involves mixing an ethanolic solution of the lipids with the prodrug dissolved in dimethyl sulfoxide (B87167) (DMSO) and rapidly injecting the mixture into deionized water. nih.gov This lipidation strategy enhances the compatibility and miscibility of the prodrug within the lipid bilayer of the liposome. researchgate.net This improved integration provides a protective shield against the acidic and enzymatic conditions of the stomach and upper GI tract, preventing premature drug release. nih.govresearchgate.net

The activation of the prodrug is designed to occur specifically at the site of inflammation. nih.gov Upon reaching inflamed intestinal tissues, which have elevated esterase activity, the linkage is cleaved, releasing the active budesonide molecule. nih.govresearchgate.net This targeted activation mechanism ensures that high concentrations of the therapeutic agent are delivered directly to the diseased site, enhancing efficacy while minimizing systemic exposure and potential side effects. nih.gov Characterization of these budsomes showed they possess favorable colloidal stability in various media simulating different parts of the GI tract. researchgate.net This approach combines the benefits of prodrug technology with the targeted delivery capabilities of nanoliposomes for a more effective and safer therapy for inflammatory bowel disease (IBD). researchgate.net

Influence of Nanomaterial Morphology on Drug Delivery Dynamics

The physical shape of nanomaterials is a critical determinant of their biological behavior and effectiveness as drug delivery vehicles. acs.orgnih.gov Recent research has demonstrated that nanoparticle morphology significantly influences mucus adhesion, cellular uptake, and transport across biological barriers in the GI tract. acs.org For budesonide delivery, particularly in the context of IBD, mesoporous silica nanoparticles (MSNs) with various shapes have been investigated to optimize targeting and retention at the inflamed colon. nih.govacs.org

Studies comparing different MSN morphologies, such as dendritic, rod-shaped, and spherical nanoparticles, have revealed that the geometry is a pivotal factor influencing their interaction with the intestinal mucus layer. acs.orgresearchgate.net Dendritic MSNs (MSND), in particular, have shown superior performance in enhancing the delivery of budesonide. nih.govacs.org The unique shape of MSNDs contributes to a longer retention time at the site of inflammation and facilitates rapid drug release, which collectively enhances the therapeutic efficacy against colitis. acs.orgnih.gov This suggests that by carefully engineering the shape of the nanocarrier, it is possible to modulate drug delivery dynamics to improve treatment outcomes. acs.org

Impact on Permeability and Retention within Biological Barriers (e.g., Mucus Layers)

The mucus layer lining the colorectal epithelium is a formidable biological barrier that limits drug distribution and absorption. zierdenlab.org For particle-based delivery systems, overcoming this barrier is essential for the drug to reach the underlying inflamed tissue. zierdenlab.org Research has shown that conventional microparticles are often too large to penetrate the mucus mesh and are rapidly cleared. zierdenlab.org

Nanoparticle morphology plays a direct role in overcoming this challenge. acs.org Studies with budesonide-loaded MSNs of different shapes found that dendritic MSNs (MSND) exhibit strong mucus adhesion, leading to the best retention within the colon of IBD mouse models. acs.org Their specific geometry allows them to penetrate the mucous layer effectively and remain at the target site for an extended period. acs.orgnih.govacs.org In contrast, other shapes may be cleared more quickly. acs.org

Another strategy involves modifying the nanoparticle surface to create "muco-inert" properties. A budesonide nanosuspension (NS) developed with a specific surface coating was shown to enhance penetration of colorectal mucus compared to uncoated micronized budesonide, which was sterically restricted from reaching the epithelial surface. zierdenlab.org The ability of a nanocarrier to permeate the mucus layer is also influenced by the mucus pore size, which can limit the passage of larger molecules and particles. encyclopedia.pubnih.gov Therefore, both the shape and surface properties of the nanomaterial must be optimized to ensure efficient permeability and prolonged retention at the site of action. acs.orgzierdenlab.org

Formulation Stability under Gastrointestinal Tract Conditions

Ensuring the stability of drug delivery systems as they transit through the variable and harsh conditions of the gastrointestinal tract is paramount for successful targeted delivery. nih.govacs.org For this compound formulations, several strategies are employed to protect the carrier and its payload until it reaches the intended site of action, typically the lower GI tract. nih.gov

In the case of mesoporous silica nanoparticles (MSNs), stability is enhanced by applying an outer enteric coating. acs.orgnih.gov Encapsulating budesonide-loaded MSNs with a pH-responsive polymer like Eudragit S100 improves the stability of the formulation in the acidic environment of the stomach and upper intestine. nih.govacs.org This coating is designed to dissolve only at the higher pH found in the distal ileum and colon, triggering drug release at the target site. acs.orgnih.gov

For liposomal systems like budsomes, stability is achieved through the prodrug design itself. nih.gov The lipidation of budesonide increases its miscibility within the lipid bilayer, creating a more stable nanovesicle that can withstand the ultra-acidic pH of the stomach with minimal premature drug release. nih.govresearchgate.net Similarly, self-nanoemulsifying drug delivery systems (SNEDDS) have demonstrated high stability, with nanoemulsion globules remaining unaffected by changes in physiological pH. scispace.com Long-term stability assessments of solid SMEDDS have also shown good physical stability, with key parameters remaining unchanged after 12 months of storage. dovepress.com

Preclinical Evaluation of Novel Delivery Systems (e.g., In Vitro Release Kinetics, Distribution in Animal Models)

The preclinical evaluation of novel this compound delivery systems is essential to determine their potential for clinical translation. This involves a combination of in vitro characterization and in vivo studies in animal models. dovepress.comnih.govmdpi.com